molecular formula C21H18ClNO3 B12607182 5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)phenyl]benzamide CAS No. 648922-97-8

5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)phenyl]benzamide

Cat. No.: B12607182
CAS No.: 648922-97-8
M. Wt: 367.8 g/mol
InChI Key: WQDIDDRVKOAEOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)phenyl]benzamide is an organic compound with potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its benzamide structure, which includes a chloro and hydroxy group on the benzene ring, and a phenylethoxy group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)phenyl]benzamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. This may include the use of automated reactors and purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: H2 with Pd/C, or other reducing agents like sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-hydroxy-N-phenylbenzamide: Similar structure but lacks the phenylethoxy group.

    2-Hydroxy-N-[4-(2-phenylethoxy)phenyl]benzamide: Similar structure but lacks the chloro group.

Uniqueness

5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)phenyl]benzamide is unique due to the presence of both the chloro and phenylethoxy groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its ability to interact with specific molecular targets and improve its solubility and stability .

Properties

CAS No.

648922-97-8

Molecular Formula

C21H18ClNO3

Molecular Weight

367.8 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-[4-(2-phenylethoxy)phenyl]benzamide

InChI

InChI=1S/C21H18ClNO3/c22-16-6-11-20(24)19(14-16)21(25)23-17-7-9-18(10-8-17)26-13-12-15-4-2-1-3-5-15/h1-11,14,24H,12-13H2,(H,23,25)

InChI Key

WQDIDDRVKOAEOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.